4-Epiminocycline is a chemical compound that serves as a degradation product and potential impurity of the antibiotic minocycline. Its systematic name is (4R,4aS,5aR,12aS)-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide. The molecular formula of 4-Epiminocycline is C23H27N3O7, and it has a molecular weight of 457.5 g/mol. It is primarily recognized for its role as a degradation product in formulations containing minocycline and is often referred to as Minocycline Impurity A or 4-EMC .
While research on 4-epiminocycline itself is limited, it is being investigated in the context of:
4-Epiminocycline primarily serves as a marker for quality control in pharmaceutical formulations containing minocycline. Its presence can indicate the stability and integrity of these products over time. Additionally, understanding its formation can help in optimizing storage conditions and formulation strategies to minimize degradation .
Several compounds share structural similarities with 4-Epiminocycline due to their relationship with tetracycline antibiotics. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Minocycline | C23H27N3O7 | Broad-spectrum antibiotic; parent compound |
Tetracycline | C22H24N2O8 | First generation tetracycline; effective against a wide range of bacteria |
Doxycycline | C22H24N2O5 | Semi-synthetic derivative; longer half-life than tetracycline |
Oxytetracycline | C22H24N2O9 | Naturally occurring tetracycline; used in veterinary medicine |
Chlortetracycline | C22H23ClN2O8 | First chlorinated tetracycline; used for bacterial infections |
Uniqueness: What distinguishes 4-Epiminocycline from these compounds is its specific role as a degradation product rather than an active therapeutic agent. Its formation during the processing or storage of minocycline highlights the importance of stability in pharmaceutical applications.